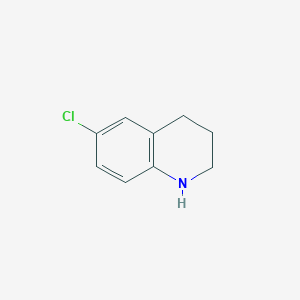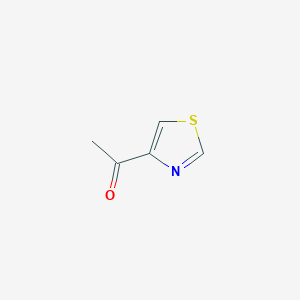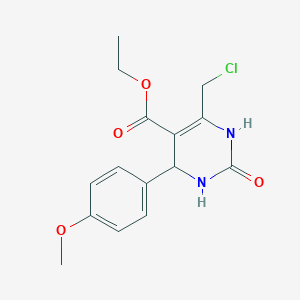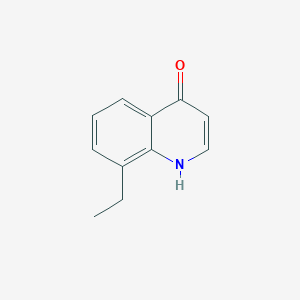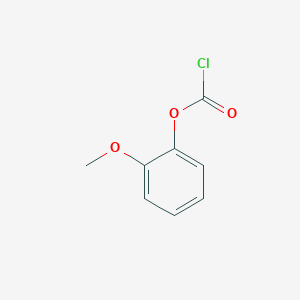
2,7-Dibromo-9-dodécylcarbazole
Vue d'ensemble
Description
2,7-Dibromo-9-dodecylcarbazole is a derivative of carbazole, an aromatic heterocyclic compound. Carbazole itself is a molecule with two six-membered benzene rings fused to a five-membered nitrogen-containing ring.
Applications De Recherche Scientifique
2,7-Dibromo-9-dodecylcarbazole has a wide range of applications in scientific research:
Analyse Biochimique
Cellular Effects
The effects of 2,7-Dibromo-9-dodecylcarbazole on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in muscle cells, 2,7-Dibromo-9-dodecylcarbazole can disrupt myogenesis by interfering with the expression of myogenic regulatory factors and differentiation markers. This disruption leads to altered cell morphology and reduced myotube formation, indicating its potential impact on muscle development and function .
Molecular Mechanism
At the molecular level, 2,7-Dibromo-9-dodecylcarbazole exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their conformation and activity. The bromine atoms in the compound can form halogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition or activation. Additionally, 2,7-Dibromo-9-dodecylcarbazole can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,7-Dibromo-9-dodecylcarbazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,7-Dibromo-9-dodecylcarbazole is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy. Long-term exposure to this compound can result in cumulative effects on cellular processes, such as sustained inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 2,7-Dibromo-9-dodecylcarbazole vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, 2,7-Dibromo-9-dodecylcarbazole can induce toxic effects, including cellular damage, oxidative stress, and disruption of metabolic processes. Threshold effects have been observed, where a certain dosage level triggers significant adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
2,7-Dibromo-9-dodecylcarbazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Cytochrome P450 enzymes play a crucial role in the metabolism of 2,7-Dibromo-9-dodecylcarbazole, facilitating its biotransformation into more water-soluble metabolites. These metabolic processes can affect the compound’s bioavailability, efficacy, and toxicity .
Transport and Distribution
The transport and distribution of 2,7-Dibromo-9-dodecylcarbazole within cells and tissues are influenced by its physicochemical properties. The dodecyl chain enhances the compound’s lipophilicity, facilitating its incorporation into lipid membranes and intracellular compartments. Transporters and binding proteins, such as albumin, can also interact with 2,7-Dibromo-9-dodecylcarbazole, affecting its distribution and localization. These interactions determine the compound’s accumulation in specific tissues and its overall pharmacokinetic profile .
Subcellular Localization
2,7-Dibromo-9-dodecylcarbazole exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be targeted to particular cellular compartments, such as the endoplasmic reticulum, mitochondria, or nucleus, through post-translational modifications or targeting signals. This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes. Understanding the subcellular distribution of 2,7-Dibromo-9-dodecylcarbazole is essential for elucidating its mechanism of action and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-dibromo-9-dodecylcarbazole typically involves two main steps: alkylation and bromination. The alkylation step introduces the dodecyl group at the nitrogen atom of carbazole. This is often achieved using bromoalkane in the presence of sodium hydride (NaH) in N,N-Dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for 2,7-dibromo-9-dodecylcarbazole are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 2,7-Dibromo-9-dodecylcarbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2 and 7 positions can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form carbazole-quinones or reduction to remove the bromine atoms.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed:
Substitution Products: Various substituted carbazole derivatives depending on the reagents used.
Oxidation Products: Carbazole-quinones and other oxidized derivatives.
Reduction Products: Debrominated carbazole derivatives.
Mécanisme D'action
The mechanism of action of 2,7-dibromo-9-dodecylcarbazole involves its interaction with various molecular targets and pathways. The compound’s electron-donating properties, due to the presence of the carbazole moiety, make it suitable for use in electronic devices.
Comparaison Avec Des Composés Similaires
3,6-Dibromo-9-dodecylcarbazole: Another dibromo derivative of carbazole with bromine atoms at the 3 and 6 positions.
2,7-Dibromo-9-ethylcarbazole: A similar compound with an ethyl group instead of a dodecyl group.
Uniqueness: 2,7-Dibromo-9-dodecylcarbazole is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. The dodecyl group enhances its solubility in organic solvents, making it more suitable for certain applications compared to its shorter-chain analogs .
Propriétés
IUPAC Name |
2,7-dibromo-9-dodecylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31Br2N/c1-2-3-4-5-6-7-8-9-10-11-16-27-23-17-19(25)12-14-21(23)22-15-13-20(26)18-24(22)27/h12-15,17-18H,2-11,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJGUMLGJPJNLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
544436-47-7 | |
| Record name | 2,7-Dibromo-9-dodecylcarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2,7-Dibromo-9-dodecylcarbazole and how were they confirmed?
A1: 2,7-Dibromo-9-dodecylcarbazole is characterized by a carbazole core with two bromine atoms substituted at the 2 and 7 positions and a dodecyl chain attached to the nitrogen atom at the 9 position. The structure was confirmed using a combination of spectroscopic techniques:
- ¹H-NMR and ¹³C-NMR: These techniques provided information about the number and types of hydrogen and carbon atoms present in the molecule and their respective chemical environments, confirming the positions of the bromine atoms and the dodecyl chain [].
- FTIR: This technique identified the functional groups present in the molecule, such as the C-H stretching vibrations of the aromatic carbazole ring and the alkyl chain [].
- DP-APCI-MS: This technique provided the molecular weight of the compound and revealed characteristic fragmentation patterns, further supporting the proposed structure. For instance, the loss of bromine atoms at the 2 and 7 positions followed by the dodecyl chain was observed [].
Q2: How does Direct Probe-Atmospheric Pressure Chemical Ionization Mass Spectrometry (DP-APCI-MS) help differentiate between the isomers 3,6-Dibromo-9-dodecylcarbazole and 2,7-Dibromo-9-dodecylcarbazole?
A2: Although both isomers share the same molecular formula and weight, their fragmentation patterns in DP-APCI-MS differ due to the distinct positions of the bromine atoms. The study observed that 3,6-Dibromo-9-dodecylcarbazole primarily loses the dodecyl group first, followed by the bromine atoms. Conversely, 2,7-Dibromo-9-dodecylcarbazole tends to lose the bromine atoms first, followed by the dodecyl chain. This difference in fragmentation pathways, as revealed by the unique ions detected in the mass spectra, allows for a clear distinction between the two isomers [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


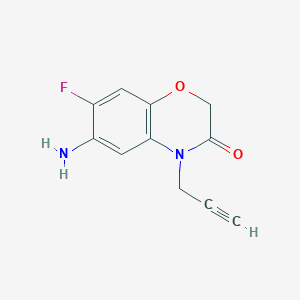
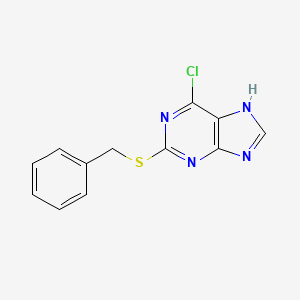

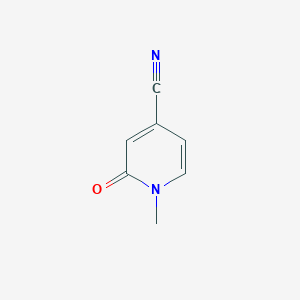
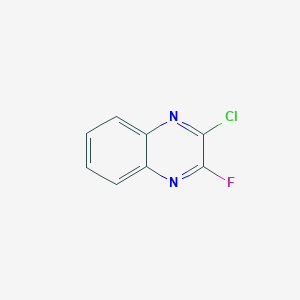
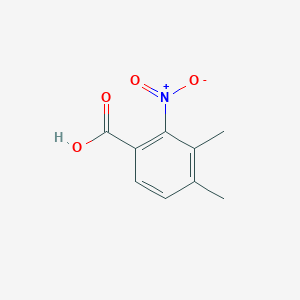
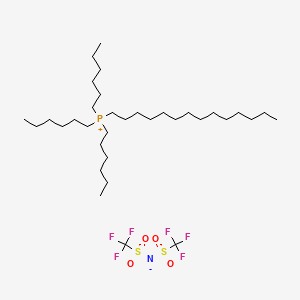
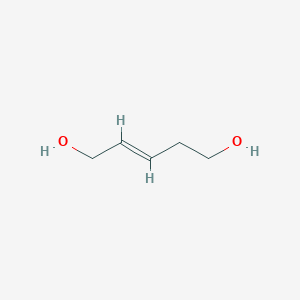
![3-Phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B1352750.png)
